(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its tetrahydropyran ring structure and a nitrophenoxy group
Mechanism of Action
- Specifically, α-L-AFases cleave α-l-arabinofuranosidic linkages in hemicelluloses and pectins, allowing for their breakdown .
- This enzymatic cleavage allows for the efficient breakdown of hemicelluloses and pectins in plant cell walls, contributing to elongation growth and other cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a suitable diol and an acid catalyst under reflux conditions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the tetrahydropyran intermediate with 4-nitrophenol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenoxy group, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S)-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol: Similar structure but with a methoxy group instead of a nitro group.
(2S,3R,4S,5S)-2-(4-aminophenoxy)tetrahydro-2H-pyran-3,4,5-triol: Contains an amino group instead of a nitro group.
Uniqueness
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-MMWGEVLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349315 | |
Record name | 4-Nitrophenyl alpha-L-arabinopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223-07-0 | |
Record name | 4-Nitrophenyl alpha-L-arabinopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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